4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide - 361478-93-5

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Catalog Number: EVT-2899526
CAS Number: 361478-93-5
Molecular Formula: C23H29N3O4S2
Molecular Weight: 475.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[Bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is an N-benzothiazol-2-yl benzamide derivative characterized by a sulfamoyl group at the para position of the benzamide ring and a methoxy group at the 6th position of the benzothiazole ring. While not explicitly mentioned in the provided abstracts, similar compounds have demonstrated potential as allosteric activators of human glucokinase [] and inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) []. This suggests that 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide could be investigated for similar biological activities.

Synthesis Analysis
  • Preparation of the benzothiazole moiety: This could involve reacting a substituted or unsubstituted 2-aminobenzothiazole with a suitable electrophile. []
  • Formation of the benzamide linkage: This could be achieved by coupling a substituted benzoic acid derivative with the previously synthesized benzothiazole moiety using standard amide coupling reagents. []
  • Introduction of the sulfamoyl group: This could be accomplished by reacting the benzamide intermediate with a suitable sulfamoyl chloride derivative in the presence of a base. [, ]
Molecular Structure Analysis
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR spectra can provide information about the connectivity and environment of the different atoms in the molecule. []
  • Infrared (IR) spectroscopy: IR spectra can reveal the presence of specific functional groups, such as the carbonyl group of the amide and the sulfonyl group of the sulfamoyl moiety. []
  • Mass spectrometry: Mass spectrometry can determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. []
Mechanism of Action
  • Allosteric modulation: The compound could bind to an allosteric site on a target protein, inducing conformational changes that affect its activity. This mechanism is proposed for the activation of human glucokinase by related N-benzothiazol-2-yl benzamide derivatives. []
  • Competitive inhibition: The compound could compete with a natural substrate or ligand for binding to the active site of a target enzyme, thereby inhibiting its activity. This mechanism is common for enzyme inhibitors, and related compounds have shown mPGES-1 inhibitory activity. []
Applications
  • Metabolic disorders: Given the potential for allosteric activation of human glucokinase exhibited by related N-benzothiazol-2-yl benzamides, this compound could be investigated for its potential in treating type 2 diabetes. []
  • Inflammatory diseases: The reported inhibition of mPGES-1 by similar compounds suggests that 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide could possess anti-inflammatory properties and warrant further investigation in models of inflammation. []

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide []

Compound Description: This compound features a benzothiazole group linked to a benzamide moiety, which is further substituted with a phenylsulfamoyl group at the 3rd position. The research highlights the synthesis and evaluation of this compound and its analogs as potential allosteric activators of human glucokinase (GK) []. GK plays a crucial role in glucose homeostasis, making its activators potential therapeutic targets for type 2 diabetes.

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide []

Compound Description: This molecule belongs to the N-benzothiazol-2-yl benzamide class and possesses a benzylsulfamoyl group attached to the benzamide moiety. It was synthesized and evaluated for its potential to activate GK [].

-(2-chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide []

Compound Description: Identified through a multi-step virtual screening protocol, this compound demonstrated inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC50 of 1.2 μM []. mPGES-1 plays a critical role in inflammation, making its inhibitors attractive for treating inflammatory diseases and certain cancers.

Relevance: Although this compound doesn't share the same core structure as 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, it is relevant due to the presence of a sulfamoyl group, albeit linked differently within the molecule. The research highlights the importance of sulfamoyl-containing compounds as a promising area for developing novel mPGES-1 inhibitors [].

N-(4-methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide []

Compound Description: This compound emerged as another promising mPGES-1 inhibitor from the virtual screening study, exhibiting an IC50 of 1.3 μM []. Structural optimization of this compound led to derivatives with even greater inhibitory activity (IC50: 0.3–0.6 μM) [].

Properties

CAS Number

361478-93-5

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C23H29N3O4S2

Molecular Weight

475.62

InChI

InChI=1S/C23H29N3O4S2/c1-15(2)13-26(14-16(3)4)32(28,29)19-9-6-17(7-10-19)22(27)25-23-24-20-11-8-18(30-5)12-21(20)31-23/h6-12,15-16H,13-14H2,1-5H3,(H,24,25,27)

InChI Key

LKTTWSMUQMUQCM-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.